molecular formula C16H23N3O3 B14892515 (R)-tert-Butyl (5-(3-aminophenyl)-5-methyl-5,6-dihydro-2H-1,4-oxazin-3-yl)carbamate

(R)-tert-Butyl (5-(3-aminophenyl)-5-methyl-5,6-dihydro-2H-1,4-oxazin-3-yl)carbamate

Cat. No.: B14892515
M. Wt: 305.37 g/mol
InChI Key: AQZFZFHRPJASGK-INIZCTEOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl ®-(5-(3-aminophenyl)-5-methyl-5,6-dihydro-2H-1,4-oxazin-3-yl)carbamate: is a complex organic compound that features a tert-butyl carbamate group. This compound is notable for its applications in organic synthesis, particularly in the protection of amino groups during chemical reactions. The tert-butyl group is known for its stability and resistance to various reaction conditions, making it a valuable component in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl ®-(5-(3-aminophenyl)-5-methyl-5,6-dihydro-2H-1,4-oxazin-3-yl)carbamate typically involves the protection of the amino group using tert-butyl carbamate. This can be achieved through the reaction of the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the Boc group .

Industrial Production Methods: Industrial production of tert-butyl carbamates often employs continuous flow microreactor systems, which offer enhanced efficiency and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl ®-(5-(3-aminophenyl)-5-methyl-5,6-dihydro-2H-1,4-oxazin-3-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: KMnO4, OsO4

    Reduction: H2/Pd/C

    Substitution: Alkyl halides, bases like NaOH or KOH

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction typically produces amines or alcohols .

Scientific Research Applications

Chemistry: In organic synthesis, tert-Butyl ®-(5-(3-aminophenyl)-5-methyl-5,6-dihydro-2H-1,4-oxazin-3-yl)carbamate is used as a protecting group for amines. This allows for selective reactions on other functional groups without interference from the amino group .

Biology and Medicine: The compound is utilized in the synthesis of peptides and other biologically active molecules. Its stability under various conditions makes it suitable for use in pharmaceutical research and development .

Industry: In industrial applications, tert-butyl carbamates are used in the production of polymers, coatings, and adhesives. Their stability and reactivity make them valuable in the manufacture of high-performance materials .

Mechanism of Action

The mechanism by which tert-Butyl ®-(5-(3-aminophenyl)-5-methyl-5,6-dihydro-2H-1,4-oxazin-3-yl)carbamate exerts its effects involves the formation of a stable carbamate linkage. This linkage protects the amino group from unwanted reactions, allowing for selective transformations of other functional groups. The tert-butyl group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to regenerate the free amine .

Comparison with Similar Compounds

  • tert-Butyl carbamate
  • tert-Butyl-N-methylcarbamate
  • Benzyl carbamate
  • Methyl carbamate

Comparison: tert-Butyl ®-(5-(3-aminophenyl)-5-methyl-5,6-dihydro-2H-1,4-oxazin-3-yl)carbamate is unique due to its specific structure, which includes an oxazinyl ring and an aminophenyl group. This structure provides distinct reactivity and stability compared to other carbamates. For example, tert-butyl carbamate is commonly used for protecting amino groups, but it lacks the additional functional groups present in tert-Butyl ®-(5-(3-aminophenyl)-5-methyl-5,6-dihydro-2H-1,4-oxazin-3-yl)carbamate .

Conclusion

tert-Butyl ®-(5-(3-aminophenyl)-5-methyl-5,6-dihydro-2H-1,4-oxazin-3-yl)carbamate is a versatile compound with significant applications in organic synthesis, pharmaceutical research, and industrial production. Its unique structure and reactivity make it a valuable tool for chemists and researchers in various fields.

Properties

Molecular Formula

C16H23N3O3

Molecular Weight

305.37 g/mol

IUPAC Name

tert-butyl N-[(5R)-5-(3-aminophenyl)-5-methyl-2,6-dihydro-1,4-oxazin-3-yl]carbamate

InChI

InChI=1S/C16H23N3O3/c1-15(2,3)22-14(20)18-13-9-21-10-16(4,19-13)11-6-5-7-12(17)8-11/h5-8H,9-10,17H2,1-4H3,(H,18,19,20)/t16-/m0/s1

InChI Key

AQZFZFHRPJASGK-INIZCTEOSA-N

Isomeric SMILES

C[C@]1(COCC(=N1)NC(=O)OC(C)(C)C)C2=CC(=CC=C2)N

Canonical SMILES

CC1(COCC(=N1)NC(=O)OC(C)(C)C)C2=CC(=CC=C2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.